molecular formula C10H11NOS B102250 6-Ethoxy-2-methyl-1,3-benzothiazole CAS No. 18879-72-6

6-Ethoxy-2-methyl-1,3-benzothiazole

Cat. No.: B102250
CAS No.: 18879-72-6
M. Wt: 193.27 g/mol
InChI Key: PKRZJVQWLOOWHD-UHFFFAOYSA-N
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Description

6-Ethoxy-2-methyl-1,3-benzothiazole is an organic compound with the molecular formula C10H11NOS. It belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

6-Ethoxy-2-methyl-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Future Directions

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .

Biochemical Analysis

Biochemical Properties

6-Ethoxy-2-methyl-1,3-benzothiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to form Schiff base ligands when reacted with 3-methoxy-2-hydroxybenzaldehyde . These ligands can chelate with bivalent metal ions such as cobalt, nickel, copper, and zinc, forming stable complexes . The interactions between this compound and these metal ions are crucial for its bioactivity, including antimicrobial and antioxidant properties .

Cellular Effects

This compound influences various cellular processes. It has been observed to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . The compound affects cell signaling pathways, gene expression, and cellular metabolism by interacting with microbial cell membranes and enzymes. These interactions lead to the disruption of cellular functions, ultimately resulting in the inhibition of microbial growth .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with metal ions through chelation . This chelation enhances its bioactivity by increasing its stability and reactivity. The compound can inhibit or activate specific enzymes by binding to their active sites, leading to changes in gene expression and cellular metabolism . Additionally, the antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its bioactivity for extended periods . It may undergo degradation under extreme conditions, such as high temperatures or acidic environments . Long-term studies have demonstrated that this compound can have sustained effects on cellular functions, including prolonged antimicrobial and antioxidant activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s bioactivity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation . The compound can affect metabolic flux and alter metabolite levels by modulating enzyme activities and gene expression . These interactions are crucial for its bioactivity and therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its bioactivity, as it determines the sites of action and the extent of its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its activity . The localization of this compound is crucial for its function, as it determines the interactions with specific biomolecules and the resulting biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-methyl-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with ethyl methyl ketone under acidic conditions. The reaction is carried out by heating the mixture at elevated temperatures to facilitate the formation of the benzothiazole ring. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-2-methyl-1,3-benzothiazole is unique due to its specific ethoxy and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-ethoxy-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-3-12-8-4-5-9-10(6-8)13-7(2)11-9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRZJVQWLOOWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301279
Record name 6-ethoxy-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18879-72-6
Record name 6-Ethoxy-2-methylbenzothiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-ethoxy-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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